molecular formula C22H17BrN2O6 B11132293 5-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

5-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11132293
M. Wt: 485.3 g/mol
InChI Key: QXCOTZXKHYUXJJ-ZPHPHTNESA-N
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Description

4-benzoyl-5-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of benzoyl, bromo, hydroxy, methoxy, and oxazolyl groups suggests a variety of chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-5-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxazole ring: Starting from a suitable precursor, such as an α-haloketone and an amidine, the oxazole ring can be formed through cyclization.

    Introduction of the benzoyl group: This can be achieved via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Bromination: The aromatic ring can be brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Hydroxylation and methoxylation: These functional groups can be introduced through selective hydroxylation and methylation reactions, often using reagents like sodium hydroxide and methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy groups in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules with potential pharmaceutical applications.

Biology

The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

Medicine

Industry

In the industrial context, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-benzoyl-5-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups suggests that it could form hydrogen bonds, participate in π-π interactions, or act as a ligand for metal ions.

Comparison with Similar Compounds

Similar Compounds

  • 4-benzoyl-5-(3-chloro-4-hydroxy-5-methoxyphenyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one
  • 4-benzoyl-5-(3-bromo-4-hydroxy-5-ethoxyphenyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

The unique combination of functional groups in 4-benzoyl-5-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one provides it with distinct chemical reactivity and potential biological activity. The presence of both bromine and methoxy groups on the aromatic ring, along with the oxazole and pyrrolone moieties, sets it apart from similar compounds.

Properties

Molecular Formula

C22H17BrN2O6

Molecular Weight

485.3 g/mol

IUPAC Name

(4Z)-5-(3-bromo-4-hydroxy-5-methoxyphenyl)-4-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C22H17BrN2O6/c1-11-8-16(24-31-11)25-18(13-9-14(23)20(27)15(10-13)30-2)17(21(28)22(25)29)19(26)12-6-4-3-5-7-12/h3-10,18,26-27H,1-2H3/b19-17-

InChI Key

QXCOTZXKHYUXJJ-ZPHPHTNESA-N

Isomeric SMILES

CC1=CC(=NO1)N2C(/C(=C(\C3=CC=CC=C3)/O)/C(=O)C2=O)C4=CC(=C(C(=C4)Br)O)OC

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC(=C(C(=C4)Br)O)OC

Origin of Product

United States

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